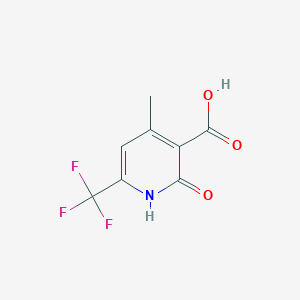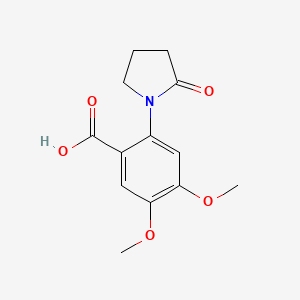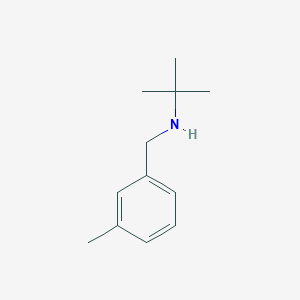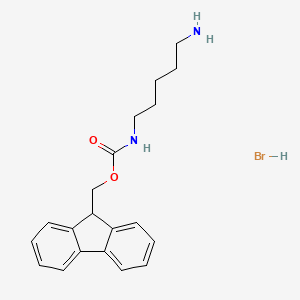
N-Fmoc-Cadaverinhydrobromid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N-Fmoc-cadaverine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein interactions and functions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
N-Fmoc-cadaverine hydrobromide is a biochemical used in proteomics research . .
Mode of Action
The compound is a derivative of cadaverine, a polyamine, and is protected by the 9-Fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This property is often utilized in peptide synthesis, where the Fmoc group protects the amine group of an amino acid during the coupling process .
Biochemical Pathways
N-Fmoc-cadaverine hydrobromide is likely involved in the biochemical pathways related to peptide synthesis. The Fmoc group allows for the selective addition of amino acids in peptide chains . .
Result of Action
The primary result of the action of N-Fmoc-cadaverine hydrobromide is the protection of the amine group during peptide synthesis . This allows for the selective addition of amino acids in peptide chains .
Action Environment
The action of N-Fmoc-cadaverine hydrobromide is influenced by the pH of the environment. The Fmoc group is stable under acidic conditions but can be removed under basic conditions . This property is crucial for its role in peptide synthesis.
Biochemische Analyse
Biochemical Properties
It is known to be a solid compound with a melting point of approximately 130°C . It is used as a cross-linking reagent in biochemical research .
Cellular Effects
Cadaverine, a related compound, is known to participate in various physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield .
Molecular Mechanism
Cadaverine, a related compound, is known to interact with various biomolecules .
Temporal Effects in Laboratory Settings
It is known to be stable when stored at 2-8°C .
Metabolic Pathways
Cadaverine, a related compound, is known to be involved in various biosynthetic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Fmoc-cadaverine hydrobromide is typically synthesized through a reaction involving cadaverine and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction proceeds as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified through crystallization or chromatography to obtain N-Fmoc-cadaverine .
Cadaverine: is reacted with in the presence of a base such as .
Industrial Production Methods
In industrial settings, the production of N-Fmoc-cadaverine hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc-cadaverine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield cadaverine.
Coupling Reactions: It can participate in peptide coupling reactions where the Fmoc group protects the amine functionality during the synthesis.
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.
Major Products Formed
Cadaverine: Formed after the removal of the Fmoc group.
Peptides: Formed through coupling reactions involving N-Fmoc-cadaverine hydrobromide.
Vergleich Mit ähnlichen Verbindungen
N-Fmoc-cadaverine hydrobromide is unique due to its specific structure and properties. Similar compounds include:
N-Fmoc-lysine: Another Fmoc-protected amino acid used in peptide synthesis.
N-Fmoc-ornithine: Similar in structure and used for similar applications.
These compounds share the Fmoc protecting group but differ in the amino acid backbone, which affects their reactivity and applications in synthesis .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.BrH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUIIWVLGUITRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583807 | |
| Record name | (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352351-57-6 | |
| Record name | (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352351-57-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


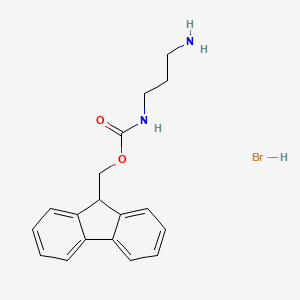

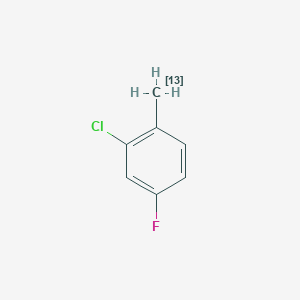

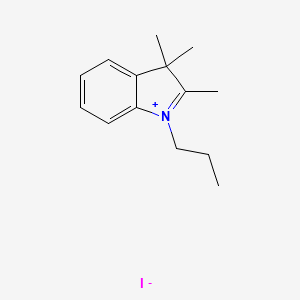
![1-Chloro-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene](/img/structure/B1611711.png)
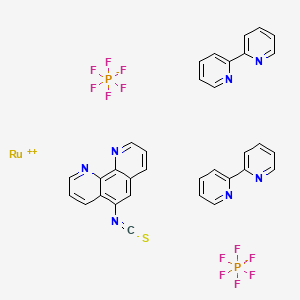
![Azane;[(1R,2R,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B1611716.png)
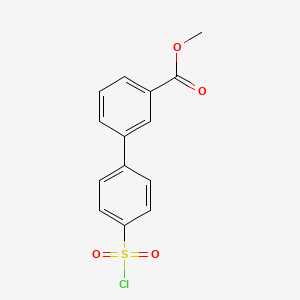
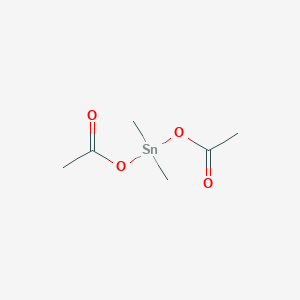
![6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1611722.png)
